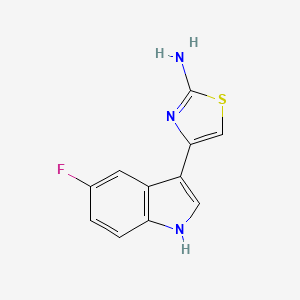
4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine" is a derivative of 1,3-thiazol-2-amine, which is a core structure in various compounds with potential biological activities. The presence of the 5-fluoro-1H-indol-3-yl moiety suggests that this compound may exhibit interesting interactions due to the fluorine atom and the indole ring, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related thiazol-2-amine derivatives has been reported in the literature. For instance, derivatives of 1,3,4-thiadiazole-2-amines have been synthesized and their crystal structures determined, suggesting a methodology that could potentially be adapted for the synthesis of "4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine" . Additionally, the synthesis of thiazolidine-2,4-dione derivatives incorporating N-substituted-1H-indole indicates the feasibility of introducing the indole moiety into thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazol-2-amine derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The crystallographic analysis of similar compounds has shown that halogen substitutions, such as fluorine, can influence the orientation of amino groups and contribute to the stabilization of the crystal structure through non-covalent interactions .
Chemical Reactions Analysis
The reactivity of thiazol-2-amine derivatives can involve various chemical reactions. For example, the 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones has been used to synthesize N-(1,3-thiazol-5(4H)-ylidene)amines, which could be a relevant reaction for further functionalization of the thiazole ring in "4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazol-2-amine derivatives can be influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the compound's polarity, hydrogen bonding capacity, and overall molecular interactions. The crystallographic data of similar compounds have shown that these interactions are crucial for the stability of the crystal structure and could also impact the solubility and reactivity of the compound .
科学的研究の応用
Antimicrobial and Antiinflammatory Activities
- Compounds derived from 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine have shown significant antimicrobial and antiinflammatory properties, as well as antiproliferative activities against various cell lines, highlighting their potential in developing new therapeutic agents (Narayana et al., 2009).
Synthesis and Evaluation of Antimicrobial Activities
- The synthesis of similar compounds, such as eperezolid-like molecules, from related structures has demonstrated substantial antimicrobial activities, especially against Mycobacterium smegmatis (Yolal et al., 2012).
Antitumor Activity
- Novel compounds structurally related to 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results in models of diffuse malignant peritoneal mesothelioma, a rare and fatal disease (Carbone et al., 2013).
Spectroscopic Characterization and Applications
- Spectroscopic studies on related compounds have provided insights into their molecular structure and potential applications. For example, the study of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed significant findings relevant to molecular design and drug discovery (Al-Harthy et al., 2019).
Synthesis of Schiff Bases and Antimicrobial Activity
- Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and shown to exhibit considerable antimicrobial activity (Gür et al., 2020).
Application in Security Ink
- A novel half-cut cruciform related to the target compound has been used in the creation of security ink, demonstrating the compound's potential in material science applications (Lu & Xia, 2016).
作用機序
Mode of Action
It is known that many indole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of the fluorine atom might enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-6-1-2-9-7(3-6)8(4-14-9)10-5-16-11(13)15-10/h1-5,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCHXHLIHNCROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

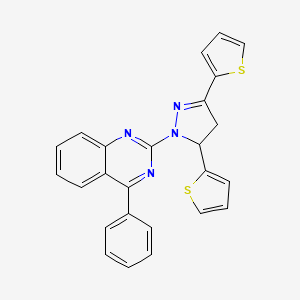
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3008060.png)
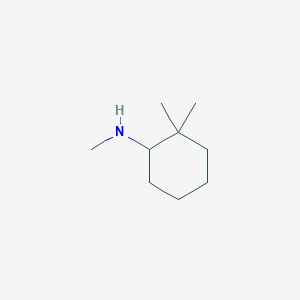
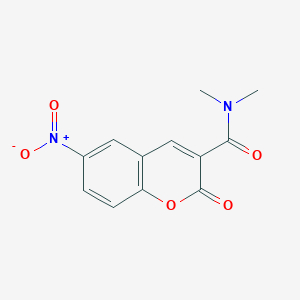
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)
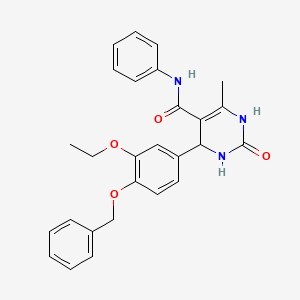
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)
![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)
![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)
![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
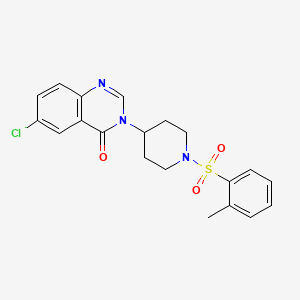
![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)